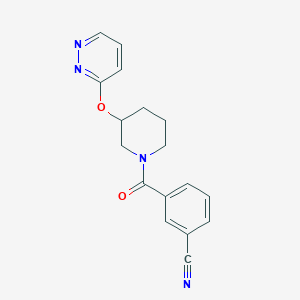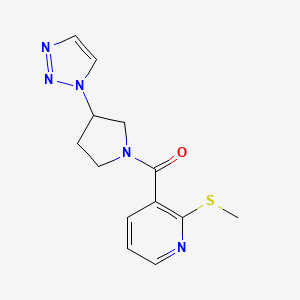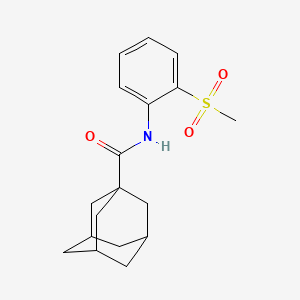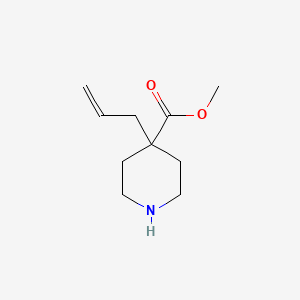![molecular formula C18H16N4O4S B2496354 N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 2097891-55-7](/img/structure/B2496354.png)
N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related sulfonamide derivatives often involves multi-component reactions (MCR) in water, offering advantages such as high yields, short reaction times, and compliance with green chemistry protocols (Khazaei et al., 2015). Another approach involves the treatment of amino pyrazoles with sulfonyl chloride in pyridine to give the sulfonamide, followed by condensation with various reagents to furnish heterocyclic compounds (El‐Emary et al., 2002).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be characterized by X-ray crystallography, revealing the conformation of the sulfonamide moiety and its hydrogen-bonding arrangements. For instance, studies on similar molecules have shown the conservation of conformation through intramolecular N-H...O hydrogen bonds and C-H...O interactions (Kosutić Hulita et al., 2005).
Chemical Reactions and Properties
Sulfonamide derivatives can participate in various chemical reactions, forming complex structures with potential biological activities. For example, the synthesis of substituted N-(pyrrol-1-yl)methyl derivatives has been explored for their anticancer properties, utilizing mesitylene sulfonyl chloride and various aminating agents (Redda et al., 2011).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in material science and pharmaceuticals. The solvate formation with sulfamethazine, for instance, highlights the role of solvent molecules in imparting characteristic physicochemical properties to the active pharmaceutical ingredients (Patel et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of sulfonamide derivatives, are influenced by their molecular structure. The reactivity towards different nucleophiles and the potential for forming various heterocyclic compounds demonstrate the versatility of sulfonamide derivatives in synthetic chemistry (Jashari et al., 2007).
Applications De Recherche Scientifique
Antimicrobial Activities
The exploration of heterocyclic compounds based on sulfonamide structures has led to significant advancements in antimicrobial therapies. Studies have focused on synthesizing new compounds that exhibit broad-spectrum antimicrobial properties. For instance, El‐Emary, Al-muaikel, and Moustafa (2002) demonstrated the synthesis of various heterocycles with sulfonamide linkages, showcasing their potential in treating microbial infections (El‐Emary, Al-muaikel, & Moustafa, 2002). Similarly, El‐Sayed et al. (2017) developed a series of pyridine and pyridine-based sulfadrugs, highlighting their effectiveness as antimicrobial agents (El‐Sayed, Moustafa, El-Torky, & Abd El‐Salam, 2017).
Anticancer Properties
The development of sulfonamide derivatives for cancer treatment has been a focus of recent research. Ghorab et al. (2015) synthesized a novel series of sulfonamide derivatives, examining their in vitro anticancer activity against human tumor liver cell line HEPG-2. Their findings suggest the potential of these compounds in cancer therapy, particularly in liver cancer (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).
Enzyme Inhibition
Sulfonamide derivatives have been explored for their ability to inhibit various enzymes, offering potential therapeutic applications. For example, Bozdağ et al. (2014) conducted studies on sulfonamide inhibitors targeting carbonic anhydrase, an enzyme involved in many physiological and pathological processes. Their research provides insights into developing selective enzyme inhibitors for therapeutic purposes (Bozdağ, Ferraroni, Nuti, Vullo, Rossello, Carta, Scozzafava, & Supuran, 2014).
Molecular Docking Studies
The application of molecular docking techniques has been instrumental in the design and development of sulfonamide-based drugs. Studies involving the synthesis and evaluation of novel compounds, followed by docking studies to predict their interaction with target proteins, have facilitated the identification of promising therapeutic agents. For instance, Bashandy et al. (2014) investigated novel N,N-dimethylbenzenesulfonamide derivatives as potential antiproliferative agents, utilizing molecular docking to assess their efficacy (Bashandy, Alsaid, Arafa, & Ghorab, 2014).
Propriétés
IUPAC Name |
N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c23-27(24,14-1-2-16-17(11-14)26-10-9-25-16)22-12-15-18(21-8-7-20-15)13-3-5-19-6-4-13/h1-8,11,22H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQZVTUHQVYXAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-({1-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}methyl)-1H-1,3-benzodiazole](/img/structure/B2496274.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2496277.png)

![N-benzyl-2-[(4-ethyl-5-{[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2496281.png)



![8-((2-Fluorophenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2496289.png)
![N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2496290.png)
